molecular formula C18H21N3O2S B2615162 N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1222970-46-8

N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2615162
CAS No.: 1222970-46-8
M. Wt: 343.45
InChI Key: IMWFNHIUMMHAIC-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyanocyclobutyl group, a methylsulfanylphenyl group, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the cyanocyclobutyl intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-1-(4-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-20(18(12-19)8-3-9-18)17(23)13-10-16(22)21(11-13)14-4-6-15(24-2)7-5-14/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWFNHIUMMHAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)SC)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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